molecular formula C6H7NO4 B047130 N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide CAS No. 112521-21-8

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide

Cat. No.: B047130
CAS No.: 112521-21-8
M. Wt: 157.12 g/mol
InChI Key: WETLXGJTBKDQPK-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide is a heterocyclic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide: shares structural similarities with other furan derivatives.

    N-Hydroxy-2-methyl-5-oxo-2H-furan-4-carboxamide: A similar compound with a different substitution pattern.

    N-Hydroxy-3-ethyl-5-oxo-2H-furan-4-carboxamide: Another related compound with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydroxy group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3-2-11-6(9)4(3)5(8)7-10/h10H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETLXGJTBKDQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556520
Record name N-Hydroxy-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112521-21-8
Record name N-Hydroxy-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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